methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate
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Overview
Description
Methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that includes a fluorophenyl group, a methylphenyl group, and a pyrrolo[3,4-d]isoxazole ring system, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate typically involves multiple steps:
Formation of the Pyrrolo[3,4-d]isoxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Fluorophenyl and Methylphenyl Groups: These groups are introduced through substitution reactions, often using reagents such as fluorobenzene and methylbenzene.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylphenyl group.
Reduction: Reduction reactions can occur at the carbonyl groups within the pyrrolo[3,4-d]isoxazole ring.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens and nitrating agents are used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids and ketones.
Reduction: Alcohols and alkanes are common products.
Substitution: Various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Biology and Medicine
Drug Development:
Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.
Industry
Polymer Science: Can be used in the synthesis of polymers with specific characteristics.
Chemical Synthesis: Employed as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism by which methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorophenyl and methylphenyl groups can enhance its binding affinity to molecular targets, while the pyrrolo[3,4-d]isoxazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[3-(4-chlorophenyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate
- Methyl 4-[3-(4-bromophenyl)-2-(2-methylphenyl)-4,6-dioxohexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate
Uniqueness
The presence of the fluorophenyl group in methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate imparts unique properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from its chlorinated or brominated analogs.
Properties
IUPAC Name |
methyl 4-[3-(4-fluorophenyl)-2-(2-methylphenyl)-4,6-dioxo-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O5/c1-15-5-3-4-6-20(15)29-22(16-7-11-18(27)12-8-16)21-23(34-29)25(31)28(24(21)30)19-13-9-17(10-14-19)26(32)33-2/h3-14,21-23H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUWGZOJWYUPJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)OC)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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